8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is an organic compound characterized by a complex structure that includes a naphthalene ring system. This compound is classified as a carboxylic acid and is noted for its potential applications in various fields of chemistry and biology. Its molecular formula is with a molecular weight of approximately 220.22 g/mol . The compound has garnered interest due to its unique chemical properties and potential utility in synthetic organic chemistry.
The synthesis of 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
These steps may require specific conditions such as controlled temperatures and the use of solvents that facilitate the desired transformations . Industrial methods may adapt these techniques for larger scale production, optimizing for yield and purity using continuous flow reactors and automated systems.
The molecular structure of 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can be described as follows:
CC1=C2CC(CC(=O)C2=CC=C1)C(=O)O
HNCBDRWMTKOYPS-UHFFFAOYSA-N
The structure features a methoxy group (-OCH₃) attached to one of the carbon atoms in the naphthalene ring, along with a carboxylic acid functional group (-COOH) that contributes to its acidic properties. The presence of these functional groups influences the compound's reactivity and interaction with biological systems .
8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The conditions for these reactions typically involve controlled temperatures and solvents that promote the desired transformations .
The physical and chemical properties of 8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid are summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 220.22 g/mol |
Melting Point | 140.0 - 146.0 °C |
Appearance | Cream to pink to brown |
Assay | ≥97.5% to ≤102.5% |
These properties indicate that the compound is stable under normal laboratory conditions but may require specific handling procedures due to its acidic nature .
8-Methoxy-4-oxo-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has several significant applications:
Its versatility makes it a valuable compound in both academic research and industrial settings .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7